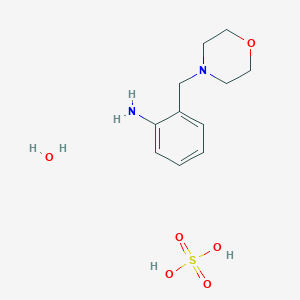
2-(Morpholin-4-ylmethyl)aniline sulfate hydrate
Vue d'ensemble
Description
“2-(Morpholin-4-ylmethyl)aniline sulfate hydrate” is a chemical compound with the CAS Number: 1262983-79-8 . It has a molecular weight of 308.36 and its IUPAC name is 2-(morpholinomethyl)aniline sulfate hydrate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O.H2O4S.H2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13;1-5(2,3)4;/h1-4H,5-9,12H2;(H2,1,2,3,4);1H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Inhibitors of Src Kinase Activity
Research by Boschelli et al. (2001) identified compounds, including those with morpholin-4-ylmethyl groups, as potent inhibitors of Src kinase activity. These compounds demonstrated significant inhibition of both Src kinase activity and Src-mediated cell proliferation.
Metal Halide Complexes
In a study conducted by Venkappayya & Brown (1974), metal(II) halide complexes of morpholine-4-thiocarbonic acid anilide were prepared and characterized. These complexes showed notable reactions in various conductance and spectroscopic techniques.
Synthesis of Pyrrolquinolone
Dorow et al. (2006) developed an efficient synthesis of a compound with a morpholin-4-ylmethyl group, which was significant for its reasonable synthesis length and solubility of intermediates. This compound is detailed in their study on Organic Process Research & Development.
Antimicrobial Activity
Subhash & Bhaskar (2020) synthesized and evaluated a series of novel aniline derivatives, including those with morpholin-4-ylmethyl groups, for their in vitro antimicrobial activity. The findings, published in the Russian Journal of Organic Chemistry, highlighted the significant activity of some derivatives against bacterial and fungal strains.
Synthesis of Butan-4-olides
Mesropyan et al. (2010) synthesized functionally substituted butan-4-olides using reactions of diethyl (2-morpholinoethyl) malonate. This work, published in the Russian Journal of Organic Chemistry, contributes to the understanding of morpholine derivatives in chemical syntheses.
Production of Morpholine
Jiang, Wang, and Xu (2013) used bipolar membrane electrodialysis to convert Mp sulfate into morpholine in an environmentally friendly manner. Their study, available on Separation and Purification Technology, showed high efficiency with low energy consumption.
Safety And Hazards
Propriétés
IUPAC Name |
2-(morpholin-4-ylmethyl)aniline;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.H2O4S.H2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13;1-5(2,3)4;/h1-4H,5-9,12H2;(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPDBLWAYLKUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-ylmethyl)aniline sulfate hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



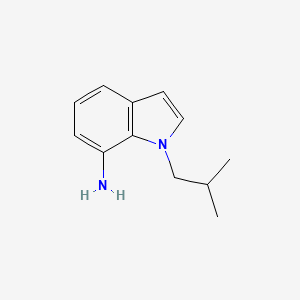
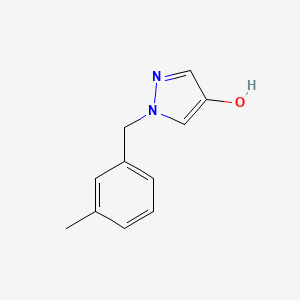
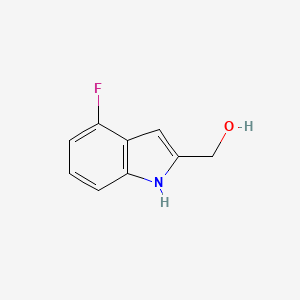
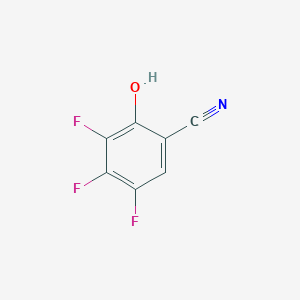
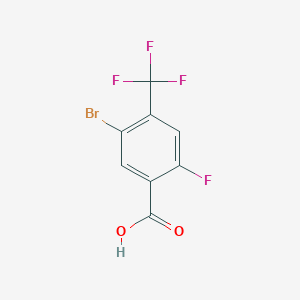
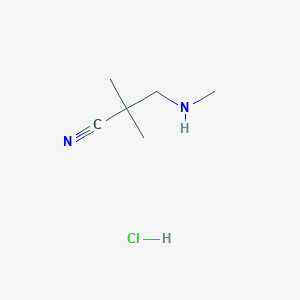

![5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449647.png)
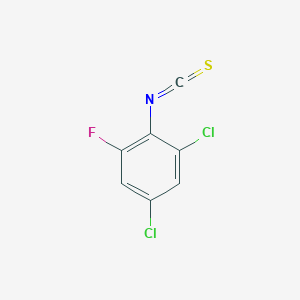
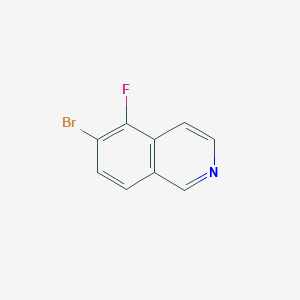
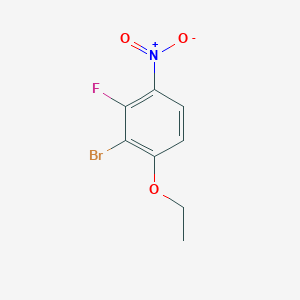
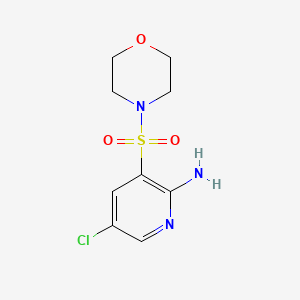
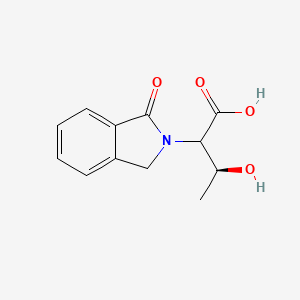
![8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline](/img/structure/B1449653.png)